molecular formula C11H9BrN2O3 B1400531 1-acetyl-6-bromo-1H-indazol-5-yl acetate CAS No. 1206800-77-2

1-acetyl-6-bromo-1H-indazol-5-yl acetate

Cat. No. B1400531
CAS RN: 1206800-77-2
M. Wt: 297.1 g/mol
InChI Key: ULMJHNMTKSEWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-acetyl-6-bromo-1H-indazol-5-yl acetate is a chemical compound with the molecular formula C11H9BrN2O3 . It is a versatile compound used in diverse scientific research, including drug development and material synthesis.


Synthesis Analysis

The synthesis of 1H-indazoles, which includes 1-acetyl-6-bromo-1H-indazol-5-yl acetate, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecule contains a total of 27 bonds. There are 18 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aliphatic), and 1 Pyrazole .

Scientific Research Applications

Synthesis Methods

  • Copper-Catalyzed Synthesis : A novel method for synthesizing 1H-indazoles, including 1-acetyl-6-bromo-1H-indazol-5-yl acetate, involves copper-catalyzed tandem reactions. This process is initiated by an Ullmann-type reaction followed by N-N bond formation, offering a range of 1H-indazoles under mild conditions (Tang et al., 2014).

  • Efficient Synthetic Approaches : Research on the efficient synthesis of various indazole derivatives, including the subject compound, highlights methodologies for creating diverse indazole structures, essential in medicinal chemistry and material science (Kanishchev & Dolbier, 2018).

Chemical Properties and Characterization

  • Structural Characterization : Studies have been conducted on the structural characterization of indazole derivatives, which is crucial for understanding their chemical properties and potential applications. This includes investigations into ester and carboxylic acid derivatives of indazoles (Teixeira et al., 2006).

  • Novel Compounds Synthesis : Research has led to the synthesis of new indazole derivatives with unique properties, expanding the potential applications of these compounds in various fields (Hote & Lokhande, 2014).

Potential Applications in Medicine

  • Bromodomain Inhibitors : Indazole derivatives have been investigated as bromodomain inhibitors, a significant area of research for cancer treatment. These compounds have shown potential in controlling the proliferation of cancer cells by targeting bromodomain-containing proteins (Yoo et al., 2018).

  • Antibacterial Activity : Certain indazole compounds have been synthesized and evaluated for their antibacterial properties, contributing to the development of new antimicrobial agents (Brahmeshwari, Bhaskar, & Kumaraswamy, 2014).

properties

IUPAC Name

(1-acetyl-6-bromoindazol-5-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c1-6(15)14-10-4-9(12)11(17-7(2)16)3-8(10)5-13-14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMJHNMTKSEWKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC(=C(C=C2C=N1)OC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole

Synthesis routes and methods

Procedure details

A mixture of 6-bromo-5-hydroxy-1H-indazole (25 g, 117 mmol) in acetic acid anhydride (75 mL) is heated at 110° C. with stirring for 2 hours. After it is cooled, diethyl ether (100 mL) is added. The precipitate is collected by filtration, washed with diethyl ether (30 mL), and dried under vacuum to afford the product (34 g, 98% yield). MS (m/z): 297.0 (M+H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-acetyl-6-bromo-1H-indazol-5-yl acetate
Reactant of Route 2
Reactant of Route 2
1-acetyl-6-bromo-1H-indazol-5-yl acetate
Reactant of Route 3
Reactant of Route 3
1-acetyl-6-bromo-1H-indazol-5-yl acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-acetyl-6-bromo-1H-indazol-5-yl acetate
Reactant of Route 5
Reactant of Route 5
1-acetyl-6-bromo-1H-indazol-5-yl acetate
Reactant of Route 6
Reactant of Route 6
1-acetyl-6-bromo-1H-indazol-5-yl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.